

VX-150: Application Notes and Protocols for DMSO-Based Preparations

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Compound of Interest

Compound Name: VX-150

Cat. No.: B8179964

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and preparation of **VX-150** in Dimethyl Sulfoxide (DMSO). **VX-150** is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8, a key target in pain signaling pathways.

Physicochemical Properties and Solubility

VX-150 is an orally bioavailable prodrug that is rapidly converted to its active moiety. For research purposes, the active form is often used directly in in vitro assays. The solubility of **VX-150** in DMSO is a critical parameter for the preparation of stock solutions for such assays.

It is crucial to use anhydrous (moisture-free) DMSO for the preparation of **VX-150** solutions, as the presence of water can significantly decrease its solubility.

Parameter	Value	Source
Solubility in DMSO	100 mg/mL (193.67 mM)	Selleck Chemicals
125 mg/mL (242.09 mM)	MedchemExpress	
Storage of Powder	-20°C for up to 3 years	Multiple Suppliers
Storage of DMSO Stock Solution	-80°C for up to 1 year; -20°C for up to 1 month	Multiple Suppliers

Experimental Protocols

Preparation of a 100 mM VX-150 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **VX-150** in DMSO, which can be further diluted to working concentrations for various in vitro assays.

Materials:

- **VX-150** (active moiety) powder
- Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
- Sterile, amber or foil-wrapped microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional, but recommended)
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

- **Equilibration:** Allow the vial of **VX-150** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- **Weighing:** In a chemical fume hood, carefully weigh the desired amount of **VX-150** powder. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight: 516.34 g/mol), weigh out 51.63 mg of **VX-150**.
- **Dissolution:**
 - Transfer the weighed **VX-150** powder into a sterile, appropriately sized amber or foil-wrapped tube.
 - Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

- Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a sonicator water bath for 5-10 minutes. This can aid in the dissolution of less soluble compounds.^[1]
- Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and no particulates are visible.
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
 - Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Note: Always prepare a fresh dilution from the stock solution for each experiment. When diluting the DMSO stock into aqueous buffers or cell culture media, it is recommended to do so in a stepwise manner to prevent precipitation of the compound. The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.

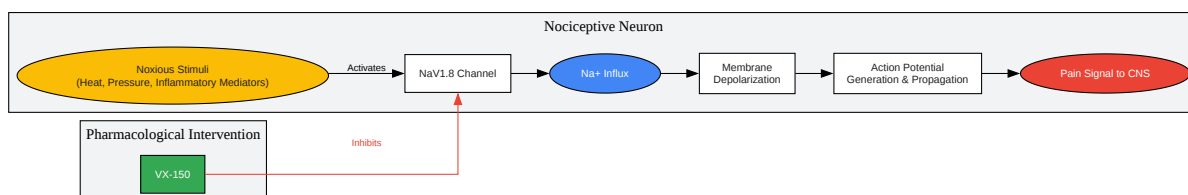
Signaling Pathway and Mechanism of Action

VX-150 is a highly selective inhibitor of the voltage-gated sodium channel NaV1.8.^{[2][3][4]} This channel is predominantly expressed in the peripheral sensory neurons, specifically the nociceptors, which are responsible for transmitting pain signals.^{[5][6]}

Under normal physiological conditions, noxious stimuli (e.g., heat, mechanical pressure, inflammatory mediators) lead to the opening of NaV1.8 channels, causing an influx of sodium ions. This influx depolarizes the neuronal membrane, leading to the generation and propagation of action potentials along the sensory nerve to the central nervous system, where the sensation of pain is perceived.

VX-150, in its active form, binds to the NaV1.8 channel and blocks the influx of sodium ions. This inhibition of ion flow prevents the depolarization of the nociceptive neurons, thereby

blocking the initiation and transmission of pain signals. The high selectivity of **VX-150** for NaV1.8 over other sodium channel subtypes minimizes off-target effects.

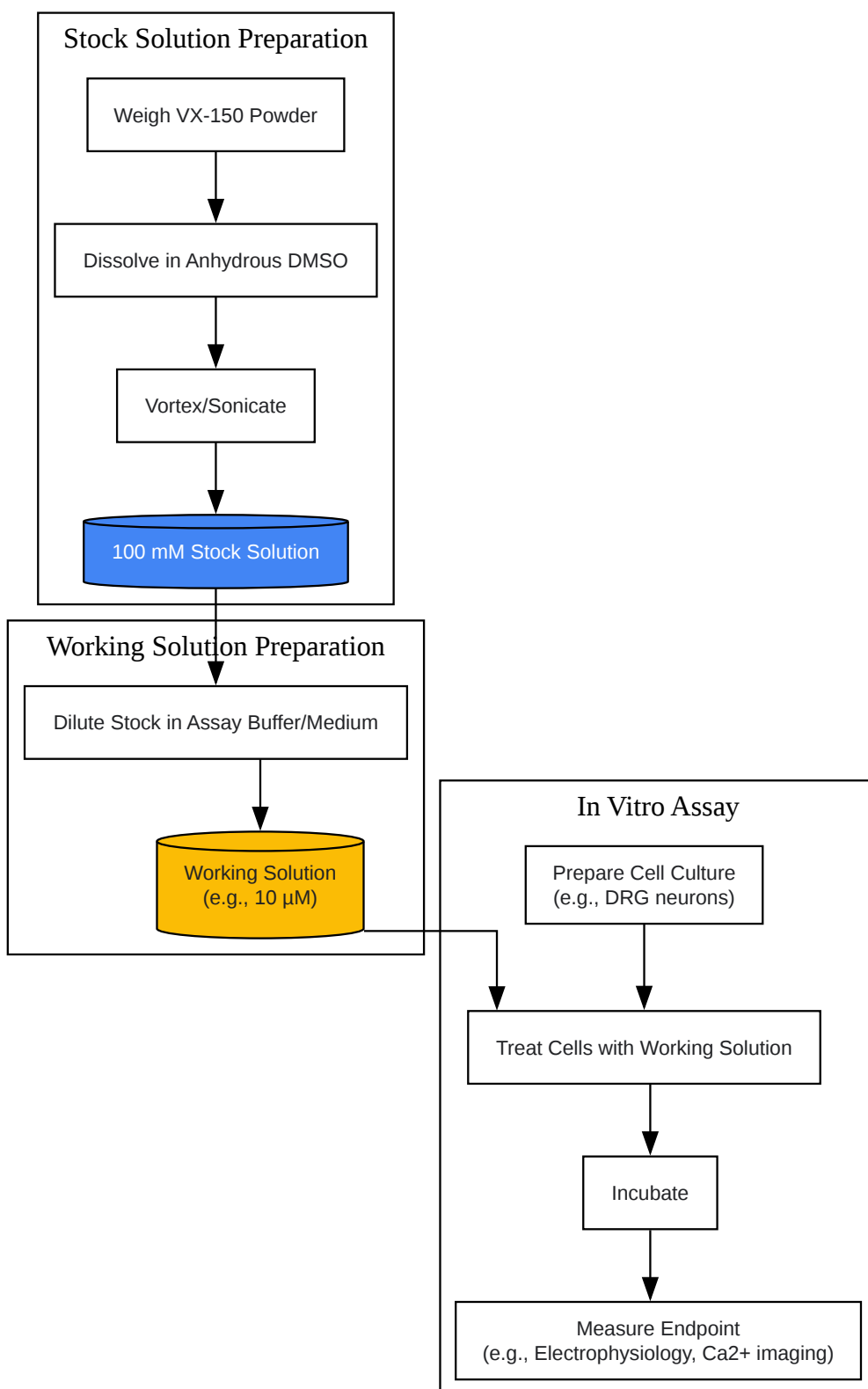


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VX-150 inhibits the NaV1.8 signaling pathway in nociceptive neurons.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using a **VX-150** DMSO stock solution in an in vitro cell-based assay.



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Workflow for preparing and using **VX-150** in a cell-based assay.

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